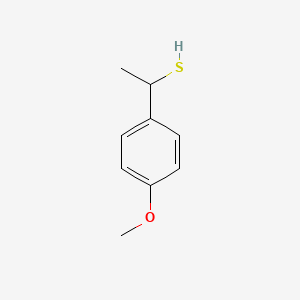

1-(4-Methoxyphenyl)ethane-1-thiol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-methoxyphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(11)8-3-5-9(10-2)6-4-8/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVMJGQXYVAFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113682-51-2 | |

| Record name | 1-(4-methoxyphenyl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Monomer in Thiol Epoxy Click Reactions:thiol Epoxy Polymerization is Another Powerful Click Reaction Used in Materials Science. It Involves the Base Catalyzed Ring Opening of an Epoxide by a Thiol, Forming a β Hydroxy Thioether Linkage.magtech.com.cnresearchgate.netthis Reaction is Highly Efficient, Proceeds Without Byproducts, and Creates a Hydroxyl Group That Can Be Used for Further Functionalization.rsc.org

When multifunctional thiols and epoxides are used, this reaction leads to the formation of cross-linked polymer networks with applications as adhesives, coatings, and advanced composites. 1-(4-Methoxyphenyl)ethane-1-thiol can act as a monofunctional monomer to control the cross-link density or to functionalize the chain ends of a polymer. The electron-donating 4-methoxyphenyl (B3050149) group can influence the reactivity of the thiol and impart specific properties, such as refractive index or thermal stability, to the resulting polymer. magtech.com.cn

Table 2: Key Features of Thiol-Epoxy Click Chemistry for Materials Science This interactive table summarizes the advantages of the thiol-epoxy reaction, a process in which this compound can participate.

| Feature | Description | Reference |

| High Efficiency | Reactions proceed to high conversion under mild conditions, often without a solvent. | magtech.com.cnresearchgate.net |

| High Selectivity | The thiol selectively attacks the less substituted carbon of the epoxide ring, leading to a single regioisomer. | researchgate.net |

| No Byproducts | The reaction is a direct addition, making it an atom-economical process ideal for creating clean materials. | magtech.com.cn |

| Functional Handle | A hydroxyl (-OH) group is generated at the reaction site, providing a point for post-polymerization modification. | rsc.org |

| Catalysis | The reaction is typically catalyzed by a weak base (e.g., an amine) or a nucleophile. | magtech.com.cn |

Reactivity and Chemical Transformations of 1 4 Methoxyphenyl Ethane 1 Thiol

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in 1-(4-methoxyphenyl)ethane-1-thiol possesses lone pairs of electrons, making it a strong nucleophile. This nucleophilicity is the basis for a variety of carbon-sulfur bond-forming reactions. Thiols are generally more powerful nucleophiles than their alcohol counterparts. libretexts.org

The nucleophilic nature of the thiol group enables it to participate in addition reactions with electron-deficient alkenes, known as Michael acceptors. This process, the thia-Michael addition, is a highly efficient and atom-economical method for forming C-S bonds. mdpi.comsrce.hr The reaction involves the conjugate addition of a thiolate anion, formed by deprotonating the thiol, to the β-carbon of an α,β-unsaturated carbonyl compound. researchgate.nettandfonline.com

Generally, these reactions can be catalyzed by bases, which facilitate the formation of the more nucleophilic thiolate anion. mdpi.comtandfonline.comrsc.org The reactivity in these additions is governed by several factors, including the pKa of the thiol and the nature of the Michael acceptor. researchgate.net Aromatic thiols are often observed to react faster than aliphatic thiols in these types of additions. tandfonline.com For instance, the reaction of thiophenol with various Michael acceptors proceeds smoothly under mild, often solvent-free conditions, catalyzed by simple bases like lithium hydroxide. tandfonline.com

The thiol-ene reaction is a related process where a thiol adds across a double bond, typically initiated by radicals or light. Visible-light photocatalysis can be used to mediate the coupling of thiols with alkenes, leading to the formation of thioethers. nih.govrsc.org

Table 1: Examples of Thia-Michael Addition Reactions

| Thiol | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

| Aromatic/Aliphatic Thiols | α,β-Unsaturated Carbonyls | Amberlyst® A21, Solvent-free, RT | β-Sulfido Carbonyl Compound | mdpi.com |

| Thiophenol | Chalcone | LiOH, Solvent-free, RT | β-Sulfido Carbonyl Compound | tandfonline.com |

| Heteroaromatic Thiols | 2-Aryl-3-nitro-2H-chromenes | Et3N, Mild conditions | Thiol-based 2H-Chromenes | rsc.org |

The thiol group of this compound can readily react with electrophilic carbon species in S-alkylation reactions to form thioethers. A common method involves the reaction of a thiol with an organic halide under basic conditions. beilstein-journals.org However, greener approaches utilize alcohols as alkylating agents in the presence of an acid catalyst, with water as the only byproduct. beilstein-journals.org For example, 1-(4-methoxyphenyl)ethanol (B1200191) can react directly with thiols in the presence of a solid acid catalyst, such as silica-alumina, to produce the corresponding thioether in high yield. beilstein-journals.orgd-nb.info

S-acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. organic-chemistry.org This transformation can be catalyzed by various reagents. organic-chemistry.org For instance, nickel nanoparticles have been shown to catalyze the acetylation of thiols with acetic anhydride, where the catalyst enhances the electrophilic character of the carbonyl group. tandfonline.com The acylation of the sulfoxide (B87167) oxygen is a key step in certain oxidation reactions involving reagents like DMSO. libretexts.org

Table 2: S-Alkylation and S-Acylation Reactions

| Substrate 1 | Substrate 2 | Catalyst/Reagent | Product Type | Reference |

| 1-(4-Methoxyphenyl)ethanol | Benzyl (B1604629) Mercaptan | Silica-Alumina Solid Acid | Thioether | beilstein-journals.orgd-nb.info |

| Thiol | Acetic Anhydride | Ni-Nanoparticles | Thioester (Acetate) | tandfonline.com |

| Thiol | N-Acylbenzotriazoles | Mild Conditions | Thioester | organic-chemistry.org |

Diarylmethyl thioethers are significant structural motifs in various bioactive molecules. nih.govrsc.orgrsc.org The 1,6-conjugate addition of thiols to para-quinone methides (p-QMs) is a modern and efficient strategy for synthesizing these compounds. nih.govrsc.orgsioc-journal.cn This reaction can be catalyzed by various systems, including Lewis acids like Sc(OTf)₃ or simple organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgsioc-journal.cn The method is valued for its operational simplicity and tolerance of a wide range of functional groups on both the thiol and the p-QM. sioc-journal.cn

Another effective method for forming diarylmethyl thioethers is the direct reaction of thiols with diaryl carbinols. thieme-connect.com This approach, often activated by an inexpensive catalyst, is characterized by high atom economy and short reaction times. thieme-connect.com The scope of this reaction includes both alkyl and aryl thiols, demonstrating its versatility. thieme-connect.com

Table 3: Synthesis of Diarylmethyl Thioethers

| Thiol Source | Electrophile | Catalyst/Conditions | Product | Reference |

| Thiols | Diaryl Carbinols | Inexpensive Activator | Diarylmethyl Thioether | thieme-connect.com |

| Thiols | para-Quinone Methides | DABCO | Diarylmethyl Thioether | nih.govrsc.org |

| Thiophenols | δ-CF₃-δ-aryl-disubstituted para-Quinone Methides | Sc(OTf)₃ | CF₃-substituted Diarylmethyl Thioether | sioc-journal.cn |

While C-S bonds are generally stable, they can be cleaved under specific conditions, which is a key transformation in both synthetic and biological chemistry. Transition-metal catalysis is a primary method for activating and cleaving C-S bonds. dicp.ac.cn For example, a low-valent transition metal can undergo oxidative addition into the C-S bond, initiating a catalytic cycle. dicp.ac.cn

Metal-free methods for C-S bond cleavage have also been developed. Thioethers can be converted to aldehydes using reagents like N-chlorosuccinimide (NCS). researchgate.net A proposed mechanism involves the formation of a sulfonium (B1226848) ion intermediate, which then undergoes hydrolysis or rearrangement to yield the final product. researchgate.net Visible-light-mediated oxidative C-S bond cleavage of benzyl thiols can also occur through an in situ activation strategy, leading to the formation of carbonyl compounds. rsc.org In some cases, the cleavage of a C-S bond is a crucial step in the functionalization of complex molecules. nih.gov

Oxidative Transformations

The sulfur atom in this compound exists in its most reduced state and can be oxidized to various higher oxidation states.

Mild oxidation of thiols leads to the formation of disulfides (R-S-S-R). libretexts.org This transformation is a common and often spontaneous process, for example, through air oxidation, particularly in the presence of a base. A photoinduced self-coupling of thiols in the presence of a base like DABCO and an oxygen atmosphere can efficiently produce disulfides. nih.gov The S-S single bond is significantly stronger than the O-O bond in peroxides, making disulfide formation a favorable process compared to the analogous oxidation of alcohols. libretexts.org

Stronger oxidizing agents can convert thiols to higher oxidation states. Reagents like o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) can oxidize thiols to thiosulfonates (R-SO₂SR). acs.org Further oxidation can yield sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H). The specific product obtained often depends on the choice of oxidant and the reaction conditions. For example, the oxidation of benzyl thiols with DMP can unexpectedly lead to the formation of O-benzyl esters, demonstrating a complex transformation pathway. acs.org

Table 4: Oxidation Products of Thiols

| Starting Material | Oxidizing Agent/Condition | Product | Oxidation State of Sulfur | Reference |

| Thiol | Air/Base, O₂ | Disulfide | -1 | libretexts.org |

| Thiol | Blue LED, DABCO, O₂ | Disulfide | -1 | nih.gov |

| Thiol | IBX or DMP | Thiosulfonate | +5, -1 | acs.org |

| Thiol | Strong Oxidant | Sulfonic Acid | +6 | evitachem.com |

Reactivity Modulations by the 4-Methoxyphenyl (B3050149) Moiety

The chemical behavior of this compound is significantly influenced by the electronic properties of the 4-methoxyphenyl group attached to the thiol-bearing carbon. This substituent plays a crucial role in modulating the reactivity of the thiol functional group and its lability, as well as its interactions within more complex molecular architectures.

Electronic Influence of the p-Methoxy Group on Thiol Reactivity and Lability

The para-methoxy group (-OCH₃) is a powerful electron-donating group, primarily through its positive mesomeric or resonance effect (+M), which outweighs its negative inductive effect (-I). This net electron donation has profound consequences for the reactivity of the adjacent benzylic thiol system.

The primary electronic influence is the stabilization of any positive charge that develops at the benzylic carbon atom. In reactions that proceed via a carbocationic intermediate, the p-methoxy group can delocalize the positive charge through resonance, significantly lowering the activation energy for the reaction. This stabilization is a key factor in the lability of the carbon-sulfur (C-S) bond. thieme-connect.de For instance, the acid-catalyzed cleavage of the C-S bond is greatly facilitated because the formation of the stable p-methoxy-stabilized benzylic carbocation is energetically favorable. thieme-connect.de This principle is widely exploited in organic synthesis, where the p-methoxybenzyl (PMB) group is used as an acid-labile protecting group for thiols, such as in cysteine residues during peptide synthesis. The PMB group offers a good balance of being stable enough for various reaction conditions while being easily removable with dilute acids like trifluoroacetic acid. thieme-connect.de

Studies on related rearrangements also confirm this electronic effect. In the Newman-Kwart rearrangement of O-benzyl thiocarbamates, substrates with electron-donating groups in the para-position, such as a methoxy (B1213986) group, exhibit increased reaction rates. researchgate.net This observation supports a mechanism involving a tight ion pair intermediate, where the stability of the benzylic carbocation is paramount. researchgate.net

Conversely, the electron-donating nature of the p-methoxy group also influences the nucleophilicity of the thiol. By increasing the electron density on the sulfur atom, the thiol group becomes a more potent nucleophile compared to analogues bearing electron-withdrawing groups. cas.cn This enhanced nucleophilicity makes this compound more reactive in nucleophilic substitution and addition reactions.

Table 1: Influence of para-Substituents on Benzylic Thiol Lability

| para-Substituent (X) on Ar-CH₂-SH | Electronic Effect | Carbocation Stability | Relative C-S Bond Lability (Acidic Conditions) | Reference |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating (+M > -I) | High | High | thieme-connect.de |

| -CH₃ (Methyl) | Electron-Donating (+I) | Moderate | Moderate | thieme-connect.de |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline | thieme-connect.de |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-M, -I) | Low | Low | cas.cn |

Interactions with Other Functional Groups within Complex Molecules

The reactivity profile endowed by the 4-methoxyphenyl group dictates how this compound and related structures behave in multifunctional molecules, influencing chemoselectivity and reaction pathways.

In complex syntheses, the enhanced reactivity of the benzylic thiol can be exploited or may require careful management. For example, in the presence of oxidizing agents, benzylic thiols with electron-donating groups can exhibit significantly higher reactivity. Under specific conditions using HBr and ammonium (B1175870) nitrate (B79036) in the presence of oxygen, 4-methoxybenzyl thiol was found to be a highly reactive substrate, leading to the formation of oxidation products. rsc.org This highlights how the methoxy group can sensitize the thiol to particular reagents, a crucial consideration when other oxidizable functional groups are present in the molecule.

The nucleophilicity of the thiol group, enhanced by the methoxy substituent, is pivotal in conjugate addition reactions. Thiols readily undergo Michael-type additions to α,β-unsaturated systems like chalcones. The reaction between 4-methoxychalcone (B190469) and thiols such as N-acetylcysteine has been studied, demonstrating that the electronic nature of both reactants governs the reaction rate and equilibrium. mdpi.com An electron-rich thiol like this compound would be expected to react efficiently in such additions, a property that is relevant to its potential biological interactions with protein cysteine residues. mdpi.com

Table 2: Examples of Interactions Involving the 4-Methoxyphenylthiol Moiety

| Reaction / Interaction Type | Interacting Functional Group / System | Role of 4-Methoxyphenyl Group | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | Oxidizing Agents (e.g., HBr/NH₄NO₃/O₂) | Activates the benzylic position, increasing reactivity. | Facilitates oxidation, potentially to aldehydes or other products. | rsc.org |

| Michael Addition | α,β-Unsaturated Carbonyls (e.g., Chalcones) | Enhances the nucleophilicity of the thiol. | Promotes efficient conjugate addition to form C-S bonds. | mdpi.com |

| Supramolecular Assembly | Quantum Dot Surfaces (e.g., CdTe) | Modulates electronic properties of the assembly. | Anchors to the surface via the thiol; methoxy group influences surface dipole. | frontiersin.org |

| Acid-Catalyzed Cleavage | Protic Acids (e.g., TFA) | Stabilizes the resulting benzylic carbocation. | Used as a labile protecting group for thiols. | thieme-connect.de |

Compound Index

Mechanistic Studies and Reaction Pathways

Elucidation of Thiol S-H Bond Activation Mechanisms (e.g., Proton-Coupled Electron Transfer)

The activation of the sulfur-hydrogen (S-H) bond is a critical step in many reactions involving thiols. One important mechanism for this activation is Proton-Coupled Electron Transfer (PCET). PCET processes involve the concerted transfer of a proton and an electron from the thiol to an acceptor or set of acceptors. This mechanism is fundamental to many energy conversion processes in both chemistry and biology. nih.gov

In the context of 1-(4-methoxyphenyl)ethane-1-thiol, the methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the molecule, thereby affecting the facility of S-H bond activation. The electron-donating nature of the methoxy group increases the electron density on the aromatic ring and, to some extent, on the sulfur atom, which could modulate the thermodynamics and kinetics of PCET.

Studies on related systems have shown that the efficiency of C-H bond cleavage can be significantly enhanced by a strategically placed internal base, facilitating a concerted proton and electron transfer. nih.gov A similar strategy could be envisioned for S-H bond activation in derivatives of this compound, where an intramolecular proton acceptor could facilitate the PCET process. The rate of PCET reactions in metal-hydride complexes has been shown to increase by several orders of magnitude when a proton relay is covalently attached, highlighting the importance of the local environment in facilitating these reactions. diva-portal.org This principle can be extended to thiol S-H bond activation, where the presence of a suitable proton acceptor, either intramolecularly or in the reaction medium, can significantly lower the activation barrier.

Visible-light-promoted reactions offer another avenue for S-H bond activation. In some cases, the formation of an electron donor-acceptor (EDA) complex between a disulfide (formed from the thiol) and another reactant can lead to further transformations. nih.gov Alternatively, the direct reaction of a thiol with oxygen can proceed via a thiol-oxygen co-oxidation (TOCO) complex. nih.gov These light-induced pathways provide catalyst-free methods for initiating reactions involving thiols.

Kinetic and Thermodynamic Investigations of Thiol-Based Reactions

In the context of nucleophilic substitution reactions, thiolate ions, the conjugate bases of thiols, are potent nucleophiles. Kinetic and equilibrium data for the reaction of various thiolate ions with 1-substituted-2,4,6-trinitrobenzenes in water have shown a strong kinetic preference for attack at unsubstituted ring positions. rsc.org However, the thermodynamic stabilities of the resulting adducts from attack at substituted and unsubstituted positions are often similar. rsc.org This highlights the distinction between kinetic and thermodynamic control in these reactions.

The table below presents hypothetical kinetic data for the reaction of 1-(4-methoxyphenyl)ethane-1-thiolate with a generic electrophile, illustrating the type of information obtained from such studies.

| Reactant (Electrophile) | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Alkyl Halide | Acetonitrile (B52724) | 25 | 1.2 x 10⁻³ | 55 | -80 |

| Michael Acceptor | Methanol | 25 | 5.8 x 10⁻² | 45 | -95 |

This table is illustrative and does not represent actual experimental data for this compound.

The study of Michael additions involving thiols has also been a subject of detailed kinetic and mechanistic analysis. The reaction is influenced by factors such as solvent polarity and the nature of the base catalyst. researchgate.net The reversibility of the Michael addition, particularly with heteronucleophiles, is an important consideration. researchgate.net

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In many thiol reactions, transient species such as thiyl radicals and thiolate anions are key intermediates.

For example, in radical-mediated thiol-ene reactions, the initial step often involves the generation of a thiyl radical (RS•) from the thiol (RSH). This can be achieved through photolysis, radiolysis, or the use of a radical initiator. The thiyl radical then adds to an alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. researchgate.net

In nucleophilic reactions, the thiolate anion (RS⁻) is the active species. In the reaction of thiolate ions with aromatic compounds, Meisenheimer complexes (adducts) can be formed as intermediates. rsc.org These intermediates can sometimes be observed and characterized spectroscopically, providing direct evidence for the reaction pathway. For instance, 1H NMR spectroscopy has been used to identify adducts formed in the reaction of thiolate ions with trinitrobenzene derivatives. rsc.org

In some cases, the initial product of a reaction can act as an intermediate for subsequent transformations. For example, in the context of peptide ligation, a thioester intermediate is formed which then undergoes an S-to-N acyl shift to form the final amide bond. raineslab.com

Computational Chemistry in Mechanistic Elucidation (e.g., DFT-calculated energetics of reaction steps)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. DFT calculations can provide valuable information about the energetics of reaction steps, the structures of transition states, and the nature of reaction intermediates. science.gov

For example, DFT calculations have been employed to study the reaction mechanism of thiol-ene reactions, helping to understand the factors that control the kp/kct ratio. researchgate.net These calculations can reveal the influence of substituents on the activation energy barriers of the propagation and chain transfer steps. researchgate.net Similarly, DFT has been used to investigate the electrophilic reactivities of Michael acceptors and to confirm suggested reaction mechanisms. researchgate.net

The table below shows a hypothetical example of DFT-calculated energetics for a two-step reaction involving this compound, illustrating the kind of data generated.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Step 1 | Reactants | 0.0 |

| Transition State 1 | +15.2 | |

| Intermediate | -5.7 | |

| Step 2 | Transition State 2 | +10.8 |

| Products | -20.1 |

This table is illustrative and based on general principles of reaction energy profiles, not specific calculations for this compound.

DFT calculations can also be used to explore different possible reaction pathways and to identify the most likely mechanism. researchgate.net For instance, in the reaction of 3-oxo-β-lactams with primary amines, DFT calculations helped to rationalize the formation of different products depending on the substituents. researchgate.net Furthermore, computational methods can be used to study the effect of solvent on reaction energetics using implicit solvent models. researchgate.net

In the study of PCET reactions, DFT calculations can be used to determine the thermodynamics of proton and electron transfer and to model the transition states for concerted pathways. This can help in understanding the factors that favor a concerted mechanism over a stepwise one.

Applications of 1 4 Methoxyphenyl Ethane 1 Thiol in Advanced Organic Synthesis

As a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, often relies on the use of chiral auxiliaries or ligands. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed.

1-(4-Methoxyphenyl)ethane-1-thiol and its close analogs are employed as chiral auxiliaries in various asymmetric transformations. The presence of a stereogenic center directly attached to the sulfur atom allows it to control the facial selectivity of reactions on the substrate to which it is tethered.

Furthermore, this thiol is a valuable precursor for the synthesis of more complex chiral ligands. Chiral sulfur-containing ligands are crucial in transition metal-catalyzed asymmetric reactions. For instance, chiral thiols can be used to synthesize P,S- or N,S-bidentate ligands, which can then coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalytic reaction, such as asymmetric hydrogenation or allylic alkylation. dicp.ac.cnresearchgate.net The 4-methoxyphenyl (B3050149) group can also play a role in tuning the electronic properties and solubility of the resulting metal complexes. The synthesis of novel chiral ligands, such as those based on thiophene-bis(oxazoline) frameworks, demonstrates the modular approach where chiral building blocks are essential for creating effective catalysts for reactions like asymmetric Friedel-Crafts alkylations. semanticscholar.org While specific performance data for ligands derived directly from this compound are not broadly documented, the established success of similar chiral thiol-derived auxiliaries and ligands underscores its potential in this domain. researchgate.net

Role as a Reagent for C-S Bond Formation in Complex Molecule Construction

The formation of carbon-sulfur (C-S) bonds is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. Thioethers are present in a wide array of biologically active molecules. This compound serves as a key reagent for introducing the 1-(4-methoxyphenyl)ethylthio moiety into target molecules through C-S cross-coupling reactions.

Transition metal catalysis, particularly with copper and palladium, is a primary method for forging these bonds. In these reactions, a thiol (or its corresponding thiolate) is coupled with an aryl or alkyl halide. jcsp.org.pkresearchgate.net The general mechanism for a copper-catalyzed C-S coupling involves the formation of a copper(I) thiolate species, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the aryl thioether and regenerates the active copper catalyst.

Research has demonstrated the efficacy of these methods with a variety of thiols and halides, showcasing broad functional group tolerance. jcsp.org.pknih.gov For example, visible-light-promoted, catalyst-free methods have also been developed for the coupling of thiols. nih.gov Thiophenols bearing electron-donating methoxy (B1213986) groups have shown high reactivity in these transformations. nih.gov

Table 1: Representative Yields for Self-Coupling of Substituted Thiophenols This interactive table shows the high efficiency of disulfide bond formation from various thiophenols under visible-light-promoted conditions, analogous to the reactivity expected of this compound.

| Thiol Substrate | Functional Group | Yield (%) | Reference |

| Thiophenol | -H | 94 | nih.gov |

| 4-Methylthiophenol | -CH₃ | 98 | nih.gov |

| 4-Methoxythiophenol | -OCH₃ | 96 | nih.gov |

| 4-Chlorothiophenol | -Cl | 100 | nih.gov |

| 2-Aminothiophenol | -NH₂ | 82 | nih.gov |

The introduction of the 1-(4-methoxyphenyl)ethylthio group can be particularly useful in the synthesis of complex molecules like S-linked glycopeptides, where the thioether linkage provides greater stability compared to O-glycosidic bonds. nih.gov

Utilization in Thiol-Mediated Click Chemistry and Related Bioconjugation Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them ideal for complex molecular assembly, including bioconjugation. Thiol-mediated click reactions, such as the thiol-yne and thiol-ene reactions, are powerful tools in this context. d-nb.infoacs.org

The thiol-yne reaction typically proceeds via a radical-mediated or nucleophilic pathway. In the radical mechanism, a thiyl radical adds across a C-C triple bond. A key feature is that a second thiol can add to the resulting vinyl sulfide (B99878) intermediate, leading to a double addition product. d-nb.inforsc.org This allows for the creation of branched or cross-linked structures. The nucleophilic thiol-yne reaction (or thiol-Michael addition to an activated alkyne) is highly efficient for bioconjugation, proceeding rapidly under physiological conditions. acs.org

The thiol-ene reaction involves the analogous addition of a thiol across a C-C double bond. A particularly important variant in bioconjugation is the reaction between a thiol (from a cysteine residue in a protein) and a maleimide. dtu.dknih.gov This reaction is highly selective and has been used extensively to create antibody-drug conjugates (ADCs).

This compound, with its accessible thiol group, is a prime candidate for these transformations. It can be used to functionalize molecules bearing alkyne or alkene groups, or be incorporated into larger structures that are then used in bioconjugation strategies to link biomolecules to drugs, probes, or surfaces. researchgate.netru.nl The high efficiency and orthogonality of these reactions allow for the precise construction of complex bioconjugates with defined stoichiometry and structure. nih.gov

Building Block for the Construction of Heterocyclic Systems with the 4-Methoxyphenyl Group

Sulfur-containing heterocycles are a prominent class of compounds with diverse biological activities and materials applications. Thiols are essential building blocks for the synthesis of these ring systems. This compound can serve as a precursor for various heterocyclic structures where the sulfur atom and the associated 4-methoxyphenyl-substituted carbon are incorporated into the ring.

Common strategies for synthesizing sulfur heterocycles from thiols include:

Condensation with bifunctional electrophiles: Reaction of a thiol with a compound containing two electrophilic centers (e.g., a 1,3-dicarbonyl or a dihalide) can lead to the formation of rings like thiazoles or thiepines.

Michael addition followed by cyclization: The addition of a thiol to an α,β-unsaturated carbonyl compound can be followed by an intramolecular condensation to form heterocycles such as 1,4-benzothiazepines. acs.org

Multicomponent reactions: One-pot reactions involving a thiol, an amine, and other building blocks can rapidly generate complex heterocyclic scaffolds.

For example, the reaction of 2-aminothiophenols with α,β-unsaturated ketones is a well-established route to 1,5-benzothiazepines. acs.org While this compound lacks the amino group for this specific transformation, its thiol functionality can be leveraged in other cyclization strategies. It can react with activated acetylenes or allenes, followed by intramolecular cyclization, to generate thiophene (B33073) or dihydrothiophene derivatives. The synthesis of thiazolidine-2,4-dione from thiourea (B124793) is an example of how a simple sulfur-containing molecule can be the cornerstone for building complex heterocyclic systems. jmchemsci.com The presence of the 4-methoxyphenyl group in the final heterocyclic product can impart desirable properties, such as influencing liquid crystalline behavior or biological activity. jmchemsci.comuchicago.edu

Applications in Controlled Polymerization and Materials Science (e.g., as chain transfer agents, in thiol-epoxy click reactions)

The versatility of the thiol group extends into the realm of polymer chemistry and materials science, where this compound can play two significant roles.

Catalysis Research and Catalytic Applications Involving the Thiol

Utilization of 1-(4-Methoxyphenyl)ethane-1-thiol as a Catalyst Component or Ligand Precursor

While direct, explicit studies detailing the use of this compound as a catalyst component or a ligand precursor are not extensively documented in readily available literature, the inherent chemical properties of thiols suggest its potential in this capacity. Thiols are well-known for their ability to coordinate with transition metals, forming stable metal-thiolate complexes. This coordination can be leveraged in the design of chiral ligands for asymmetric catalysis.

The presence of a stereocenter in this compound makes it an attractive candidate for the synthesis of chiral ligands. Enantiomerically pure forms of this thiol could be incorporated into larger molecular scaffolds, which could then act as chiral directing groups in metal-catalyzed reactions. For instance, bidentate or pincer-type ligands incorporating the 1-(4-methoxyphenyl)ethylthio moiety could create a specific chiral environment around a metal center, facilitating enantioselective transformations. The methoxy (B1213986) group on the phenyl ring can also influence the electronic properties of the ligand and its interaction with the metal.

Although specific examples involving this compound are yet to be prominently reported, the broader field of catalysis has seen the successful application of chiral thioether-based ligands in various asymmetric reactions, including palladium-catalyzed allylic substitutions. This provides a strong precedent for the potential future development and application of ligands derived from this compound.

Development of Catalytic Systems for its Synthesis and Transformations

The synthesis and transformation of this compound have been the subject of various catalytic studies, employing a range of catalytic systems from Lewis acids to transition metals and organocatalysts.

Lewis acid catalysis has been effectively employed in the synthesis of thioethers, a reaction type that can be adapted for the production of this compound from its corresponding alcohol, 1-(4-methoxyphenyl)ethanol (B1200191). The direct substitution of an alcohol with a thiol is a green chemistry approach as the only byproduct is water. However, this reaction necessitates an acid catalyst to facilitate the departure of the hydroxyl group.

Amorphous solid acids, which are created by dispersing a small amount of an inorganic oxide with Lewis acid character onto a silica (B1680970) surface, have proven to be effective. beilstein-journals.org For instance, the reaction of 1-(4-methoxyphenyl)ethanol with a thiol in the presence of a silica-alumina mixed oxide can proceed with high yield. beilstein-journals.org Research has shown that various solid acid catalysts, including those based on alumina, zirconia, and titania on a silica support, are active in promoting the formation of thioethers from alcohols and thiols. beilstein-journals.org

Other Lewis acids, such as gallium(III) triflate (Ga(OTf)₃), have also been shown to be effective catalysts for the substitution of a wide range of benzylic and allylic alcohols with various sulfur nucleophiles. beilstein-journals.org Similarly, zirconium(IV) chloride (ZrCl₄) dispersed on silica can catalyze the substitution of benzylic alcohols with thiols, although this may require significant amounts of the zirconium salt. beilstein-journals.org The use of these Lewis acids provides a pathway for the synthesis of compounds like this compound under relatively mild conditions.

Table 1: Lewis Acid Catalyzed Thioether Synthesis

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Silica Alumina Mixed Oxide | 1-(4-methoxyphenyl)ethanol, Benzyl (B1604629) mercaptan | Benzyl (1-(4-methoxyphenyl)ethyl) sulfide (B99878) | High | beilstein-journals.org |

| Ga(OTf)₃ | Benzylic alcohols, Sulfur nucleophiles | Thioethers | - | beilstein-journals.org |

| ZrCl₄ on Silica | Benzylic alcohols, Thiols | Thioethers | - | beilstein-journals.org |

Transition metal catalysis, particularly with rhodium, offers versatile methods for the synthesis and transformation of organosulfur compounds, including thiols and their derivatives. Rhodium complexes are known to catalyze the hydrothiolation of alkenes, which is a direct method for the synthesis of thiols. A rhodium-catalyzed regiodivergent hydrothiolation reaction has been reported, which could potentially be applied to the synthesis of this compound from 4-vinylanisole. acs.org

The versatility of rhodium catalysis stems from its ability to activate various bonds, including C-H and S-S bonds. While direct rhodium-catalyzed synthesis of this compound is not explicitly detailed, the general principles of rhodium-catalyzed reactions with thiols and their precursors are well-established. For instance, rhodium complexes can catalyze the interconversion of thiols and disulfides. This is relevant as disulfides can be used as a more stable source of the thiol moiety in some synthetic procedures.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In the context of this compound, which is a secondary thiol, organocatalytic kinetic resolution is a highly relevant application. This technique allows for the separation of a racemic mixture of the thiol into its individual enantiomers.

Research has demonstrated the successful kinetic resolution of racemic secondary thiols through an acylative process using cinchona alkaloid-derived organocatalysts. acs.orgsigmaaldrich.com These catalysts, which are bifunctional, can activate both the nucleophile (the thiol) and the electrophile (an anhydride) simultaneously in a chiral environment. thieme-connect.com This synergistic activation leads to a highly enantioselective reaction, where one enantiomer of the thiol reacts much faster than the other, allowing for their separation. psu.edu

In a notable study, a novel sulfonamide catalyst derived from a cinchona alkaloid was used to resolve various secondary aromatic thiols with high selectivity. acs.org This method is particularly significant as it addresses the relative scarcity of efficient methods for the direct kinetic resolution of thiols compared to the well-established methods for alcohols. The process can also involve the simultaneous desymmetrization of a meso-anhydride electrophile, making it a highly atom-economical process. acs.orgpsu.edu

Table 2: Organocatalytic Kinetic Resolution of Secondary Thiols

| Catalyst Type | Reaction Type | Substrate | Key Finding | Reference |

| Cinchona Alkaloid-derived Sulfonamide | Acylative Kinetic Resolution | Racemic Secondary Thiols | High selectivity (S = 50–275) | acs.org |

| Bifunctional Urea-based Cinchona Alkaloid | Dynamic Kinetic Resolution | Azlactones with Thiols | Highly enantioselective desymmetrization | acs.org |

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling, contributing to more sustainable chemical processes. In the synthesis of thioethers, which can be a route to this compound, solid acid catalysts as mentioned in the Lewis acid section are a prime example of heterogeneous catalysis. beilstein-journals.org These catalysts are robust and can often be used under solvent-free conditions, further enhancing their green credentials. beilstein-journals.org

Nanocatalysis, a subfield of heterogeneous catalysis, utilizes nanoparticles as catalysts, which often exhibit high activity and selectivity due to their large surface-area-to-volume ratio. While specific nanoparticle-catalyzed synthesis of this compound is not prominently reported, related research points to the potential of this approach. For example, NiFe₂O₄@SiO₂–Cu magnetic nanoparticles have been developed as a recoverable nanocatalyst for the synthesis of β-thiol-1,2,3-triazoles, demonstrating the utility of nanocatalysts in forming C-S bonds. The synthesis of this nanocatalyst involves a sol-gel procedure to coat nickel ferrite (B1171679) nanoparticles with silica, followed by the introduction of copper.

The principles of nanocatalysis are broadly applicable, and it is conceivable that tailored nanocatalysts could be designed for the efficient synthesis or transformation of this compound.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and bonding of 1-(4-methoxyphenyl)ethane-1-thiol. These calculations can reveal the distribution of electron density, the nature of molecular orbitals, and the influence of substituents on the aromatic ring.

The electronic properties of this compound are largely dictated by the interplay between the electron-donating methoxy (B1213986) (-OCH₃) group and the electron-withdrawing thiol (-SH) group, both attached to the ethyl-substituted benzene (B151609) ring. The methoxy group, a strong resonance donor, increases the electron density of the aromatic system, particularly at the ortho and para positions. This is expected to influence the reactivity of the ring in electrophilic substitution reactions. The thiol group, while capable of weak resonance donation, primarily exhibits an inductive electron-withdrawing effect.

DFT calculations on analogous structures, such as 4-ethylanisole (B128215), show that the methoxy group is typically coplanar with the benzene ring to maximize resonance stabilization. sxu.edu.cn For this compound, similar planarity of the methoxy group is expected. The geometry around the chiral carbon atom, bonded to the phenyl ring, a methyl group, a hydrogen atom, and the sulfur atom, will adopt a tetrahedral arrangement.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity. In molecules like 4-vinylanisole, the HOMO is primarily distributed over the aromatic ring and the vinyl group, while the LUMO is concentrated on the phenyl ring. nih.gov For this compound, the HOMO is anticipated to have significant contributions from the sulfur lone pairs and the π-system of the methoxy-activated ring, making the thiol group susceptible to oxidation. The LUMO is likely to be a π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, Mass Spectrometry fragmentation patterns)

Computational methods can predict spectroscopic data, which are instrumental in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted chemical shifts can be estimated based on calculations for analogous structures like 4-ethylanisole. wisc.edursc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general principles. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (ortho to -OCH₃) | 6.8 - 7.0 | ~114 |

| Aromatic (meta to -OCH₃) | 7.1 - 7.3 | ~128 |

| Aromatic (ipso-C attached to ethylthiol) | - | ~135 |

| Aromatic (ipso-C attached to -OCH₃) | - | ~159 |

| Methine (-CH(SH)-) | 3.8 - 4.2 | 40 - 45 |

| Methyl (-CH₃) | 1.5 - 1.7 | 20 - 25 |

| Thiol (-SH) | 1.5 - 2.5 | - |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry can be predicted by considering the stability of the resulting ions. For this compound, electron impact ionization would likely lead to a molecular ion peak (M⁺). Subsequent fragmentation pathways can be postulated.

Table 2: Predicted Major Fragmentation Patterns for this compound (Based on general fragmentation rules for thiols and ethers, and the observed spectrum of 4-ethylanisole. nist.govscienceready.com.au)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 168 | [C₉H₁₂OS]⁺ | Molecular Ion |

| 135 | [C₈H₇O]⁺ | Loss of SH radical |

| 121 | [C₇H₅O]⁺ | Benzylic cleavage with loss of C₂H₅S radical |

| 108 | [C₇H₈O]⁺ | Loss of C₂H₄S |

| 91 | [C₇H₇]⁺ | Tropylium ion from further fragmentation |

A key fragmentation would be the cleavage of the C-S bond, leading to a stable benzylic carbocation. The mass spectrum of 4-ethylanisole shows a prominent peak corresponding to the loss of a methyl group from the ethyl substituent, suggesting that a similar loss of the thiol group or parts of the ethylthiol side chain would be favorable for this compound. nist.gov

Modeling of Reactivity, Selectivity, and Stereochemical Outcomes

Computational modeling can be employed to understand the reactivity of this compound. The electronic structure calculations from section 7.1 provide a foundation for these predictions.

The presence of the electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, since the para position is already substituted, electrophilic attack would be favored at the positions ortho to the methoxy group.

The thiol group is a primary site of reactivity, being susceptible to oxidation to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. Computational studies on the oxidation of similar thiols can model the transition states and reaction pathways for these transformations. researchgate.net

Furthermore, the thiol can act as a nucleophile. For instance, it can participate in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov The stereochemical outcome of reactions at the chiral center can also be modeled. For reactions involving the chiral carbon, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the diastereoselectivity or enantioselectivity of the process.

Conformational Analysis and Energetics of the Thiol and its Derivatives

This compound possesses several rotatable bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The key rotations to consider are around the C(aryl)-C(ethyl) bond and the C-S bond. DFT calculations on 4-ethylanisole have shown that the ethyl group has a preferred orientation relative to the phenyl ring. sxu.edu.cn In its ground state, the C-C bond of the ethyl group is predicted to be roughly perpendicular to the plane of the aromatic ring. sxu.edu.cn A similar conformation would be expected for this compound.

Table 3: Postulated Stable Conformers and Relative Energies (Based on general principles of conformational analysis and studies on analogous molecules. sxu.edu.cnrsc.org)

| Conformer Description | Dihedral Angle (C(aryl)-C(ethyl)-S-H) | Relative Energy (kcal/mol) |

| Staggered (Anti) | ~180° | 0 (most stable) |

| Staggered (Gauche) | ~60° | 0.5 - 1.5 |

| Eclipsed | ~0°, 120° | > 3.0 (least stable) |

Coordination Chemistry and Organometallic Applications

Ligand Properties of Arylalkyl Thiols in Metal Complexation

Arylalkyl thiols, in their deprotonated form as thiolates, are classified as soft ligands, exhibiting a strong affinity for soft metal centers like copper(I), silver(I), gold(I), and platinum group metals. The coordination of the thiolate ligand to a metal center is primarily through the soft sulfur atom. The nature of the substituents on the aryl ring and the alkyl chain can significantly influence the electronic and steric properties of the ligand, thereby affecting the structure, stability, and reactivity of the resulting metal complex.

The 1-(4-methoxyphenyl)ethane-1-thiol ligand possesses a methoxy (B1213986) group in the para position of the phenyl ring. This electron-donating group increases the electron density on the aromatic ring and, by extension, can influence the electronic properties of the sulfur donor atom. This may enhance the donor strength of the thiolate compared to unsubstituted arylalkyl thiols. The ethyl group attached to the benzylic carbon introduces steric bulk around the sulfur atom, which can play a crucial role in determining the coordination geometry and nuclearity of the metal complexes.

The chirality of this compound is a key feature, making it a valuable ligand for asymmetric catalysis. The synthesis of enantiomerically pure tertiary thiols presents a significant synthetic challenge, highlighting the importance of developing methods for their preparation and use in creating chiral metal complexes.

Synthesis and Structural Characterization of Metal-Thiolate Complexes

The synthesis of metal complexes with arylalkyl thiols can be achieved through several routes. A common method involves the reaction of a metal salt with the corresponding thiol in the presence of a base to deprotonate the thiol and form the thiolate in situ. For instance, the synthesis of metal complexes with the related ligand l,3-bis(4-methoxyphenyl)imidazolidine-2-thione has been reported through the reaction of the thiourea (B124793) ligand with metal precursors like gold(I) chloride, silver(I) triflate, and copper(I) chloride. google.com

While specific synthetic procedures for this compound complexes are not extensively documented in the reviewed literature, analogous reactions can be proposed. For example, reacting this compound with a suitable metal precursor, such as a metal halide or acetate, in a solvent like ethanol (B145695) or acetonitrile (B52724) would be a viable synthetic strategy. The resulting complexes could be mononuclear or polynuclear, depending on the metal-to-ligand ratio, the nature of the metal, and the reaction conditions.

The structural characterization of these complexes would rely on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) in the IR spectrum of the complex would confirm the deprotonation of the thiol and its coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the organic framework of the ligand upon coordination. Changes in the chemical shifts of the protons and carbons near the sulfur atom would indicate coordination.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

A patent for metal complexes of a related thiourea, l,3-bis(4-methoxyphenyl)imidazolidine-2-thione, provides some characterization data that can be used as a reference. google.com

| Compound | Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| l,3-bis(4-methoxyphenyl)imidazolidine-2-thione | C₁₇H₁₈N₂O₂S | 314.40 | ¹H NMR (CDCl₃): δ 7.1-6.8 (m, 8H, Ar-H), 4.0 (s, 4H, CH₂), 3.8 (s, 6H, OCH₃) |

| [Au(l,3-bis(4-methoxyphenyl)imidazolidine-2-thione)Cl] | C₁₇H₁₈AuClN₂O₂S | 642.81 | FAB-MS: m/z = 608 [M-Cl]⁺ |

| [Ag(l,3-bis(4-methoxyphenyl)imidazolidine-2-thione)₂]OTf | C₃₅H₃₆AgF₃N₄O₅S₃ | 905.74 |

Table based on data for a related thiourea ligand and its metal complexes. google.com

Potential of Metal-Thiolate Complexes as Catalysts or Precatalysts

Metal-thiolate complexes are known to be effective catalysts or precatalysts in a variety of organic transformations. The specific properties of this compound make its metal complexes promising candidates for catalysis.

The presence of a chiral center suggests that metal complexes of this ligand could be particularly useful in asymmetric catalysis . For example, they could be employed in asymmetric C-C bond-forming reactions, hydrogenations, or hydrosilylations, where the chiral environment around the metal center could induce enantioselectivity in the products.

Furthermore, metal-thiolate complexes have been investigated as catalysts in cross-coupling reactions . For instance, copper-thiolate complexes have been used to catalyze C-S cross-coupling reactions between thiols and aryl halides. researchgate.net The electronic properties of the this compound ligand, influenced by the electron-donating methoxy group, might modulate the reactivity of the metal center and enhance its catalytic activity.

The field of carbonylative coupling reactions also presents opportunities for the application of these complexes. Palladium-catalyzed carbonylative coupling of aryl halides with thiols is a known method for the synthesis of thioesters. chemrevlett.com Metal complexes of this compound could potentially serve as efficient catalysts in similar transformations.

While specific catalytic applications of this compound complexes are yet to be extensively explored, the general reactivity patterns of related metal-thiolate systems suggest a broad potential for this class of compounds in catalysis. Further research into the synthesis and catalytic evaluation of these complexes is warranted to fully uncover their capabilities.

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4-Methoxyphenyl)ethane-1-thiol, ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, the methine proton adjacent to the sulfur atom, the methyl protons, and the thiol proton. The aromatic protons would typically appear as a set of doublets in the downfield region (around 6.8-7.3 ppm). The singlet for the methoxy group protons would be expected around 3.8 ppm. The quartet for the methine proton (CH-SH) and the doublet for the methyl group (CH₃) would be characteristic of the ethyl group, with their coupling providing clear evidence of their connectivity. The thiol proton (SH) would likely appear as a broad singlet, and its chemical shift can be variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. Key signals would include those for the quaternary carbons of the aromatic ring (including the carbon attached to the oxygen of the methoxy group and the carbon attached to the ethanethiol (B150549) chain), the aromatic CH carbons, the methoxy carbon, the methine carbon bearing the thiol group, and the methyl carbon. The chemical shifts of these carbons provide a carbon fingerprint of the molecule.

For comparative purposes, the reported ¹³C NMR data for the methoxy group in a related thiol derivative was observed at 58.26 ppm. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to confirm the bonding network within the molecule. COSY spectra would show correlations between coupled protons, for instance, between the methine proton and the methyl protons of the ethyl group. HSQC spectra would correlate each proton to its directly attached carbon atom.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₁₂OS, corresponding to a molecular weight of 168.26 g/mol . bldpharm.comnih.govsigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy. For instance, the exact mass of this compound is calculated to be 168.06088618 Da. nih.gov

In an illustrative example of a related thiol-containing compound, 2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2-phenylethane-1-thiol, HRMS (EI) analysis gave a calculated m/z of 311.1092, with the found value being 311.1095, demonstrating the precision of this technique. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of the target compound in a reaction mixture. bldpharm.com Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analyzing the purity and identifying any volatile impurities.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC method, likely using a C18 column, would be suitable for purity analysis. vulcanchem.com The retention time of the compound under specific conditions (e.g., mobile phase composition, flow rate) would be a key identifier. HPLC is also invaluable for monitoring the progress of reactions, for example, in the demethylation of related methoxyphenyl compounds where the disappearance of the starting material and the appearance of the product can be tracked over time. google.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. The purity of this compound can be determined by GC, and the presence of any volatile starting materials or byproducts can be quantified. rsc.org When coupled with a mass spectrometer (GC-MS), this method provides both retention time and mass spectral data for definitive peak identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most indicative absorption would be the S-H stretching band of the thiol group, which typically appears in the region of 2550-2600 cm⁻¹. Other expected significant peaks would include the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, the C=C stretching of the aromatic ring, and the strong C-O stretching of the methoxy group.

While a specific IR spectrum for this compound was not found in the searched literature, the IR spectrum of a related compound, 2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2-phenylethane-1-thiol, showed characteristic bands at 3371 cm⁻¹ (potentially overlapping N-H or O-H from moisture), and various C-H and aromatic C=C stretching vibrations. nih.gov Another source indicates a characteristic absorption for a mercapto group at 2538.1 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S-H stretch | 2550 - 2600 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (ether) | 1250 - 1000 |

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives if the compound itself is not crystalline)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely an oil or a low-melting solid and thus not readily amenable to single-crystal X-ray diffraction, the technique can be applied to its crystalline derivatives to provide valuable structural information.

Conclusion and Future Research Perspectives

Synthesis of Novel Derivatives and Analogues with Enhanced Properties

The core structure of 1-(4-methoxyphenyl)ethane-1-thiol serves as a valuable scaffold for the synthesis of a diverse range of novel derivatives and analogues. The strategic modification of this parent compound can lead to molecules with enhanced or entirely new chemical and biological properties. Research in this area is focused on creating complex heterocyclic systems by leveraging the reactivity of the thiol group.

One promising avenue is the synthesis of 1,2,4-triazine (B1199460) derivatives. For instance, a synthetic route can start with the related compound 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, which upon reaction with thiosemicarbazide, cyclizes to form a 5,6-bis(4-methoxyphenyl)-1,2,4-triazine-3-thiol. nih.gov This triazine-thiol can then undergo further reactions, such as methylation of the thiol group followed by substitution with hydrazine, to create a platform for introducing various aryliden-hydrazinyl moieties. nih.gov These modifications are aimed at producing compounds with potential pharmacological activities.

Another area of exploration involves the creation of fused heterocyclic systems like beilstein-journals.orgresearchgate.netd-nb.infotriazolo[3,4-b] nih.govbeilstein-journals.orgd-nb.infothiadiazoles. dergipark.org.tr The synthesis involves the condensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with various carboxylic acids. dergipark.org.trrsc.org This methodology allows for the introduction of different substituents, systematically altering the electronic and steric properties of the final molecule. Similarly, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from 1,3,4-oxadiazole-2-thiol (B52307) precursors, offering another class of compounds with potential applications. ijper.orgjst.go.jp

The following table summarizes examples of synthetic strategies for novel derivatives starting from thiol-containing precursors.

| Starting Material Type | Reagent | Resulting Derivative Class | Ref |

| 1,2-Diketone + Thiosemicarbazide | Acetic Acid | 1,2,4-Triazine-3-thiol | nih.gov |

| 4-Amino-1,2,4-triazole-3-thiol | Carboxylic Acids, POCl₃ | beilstein-journals.orgresearchgate.netd-nb.infoTriazolo[3,4-b] nih.govbeilstein-journals.orgd-nb.infothiadiazole | dergipark.org.tr |

| 4-Amino-1,2,4-triazole-3-thiol | α-Bromoketones | 1,2,4-Triazolo[3,4-b] nih.govbeilstein-journals.orgd-nb.infothiadiazine | rsc.org |

| Isonicotinic acid hydrazide | Carbon Disulfide | 5-Pyridyl-1,3,4-oxadiazole-2-thiol | jst.go.jp |

Exploration of Unexplored Reactivity and Mechanistic Pathways

Understanding the fundamental reactivity and reaction mechanisms of this compound is crucial for unlocking its full synthetic potential. The presence of the thiol group, the benzylic carbon, and the electron-donating methoxy (B1213986) group on the aromatic ring creates a rich landscape for chemical transformations.

Studies on the reaction of the corresponding alcohol, 1-(4-methoxyphenyl)ethanol (B1200191), with thiols to form thioethers provide significant insight into the reactivity at the benzylic position. beilstein-journals.orgd-nb.info These reactions are often catalyzed by solid acids and are believed to proceed through a carbocation intermediate. beilstein-journals.orgd-nb.info The stability of this benzylic carbocation is enhanced by the para-methoxy group, which influences the reaction rate. d-nb.info This suggests that reactions involving the cleavage of the C-S bond in this compound would also be influenced by the stability of this cationic intermediate.

The thiol group itself is a versatile functional group. Its nucleophilicity is central to reactions like the thiol-Michael addition. The mechanism of this base-catalyzed reaction involves the formation of a thiolate anion, which then acts as a potent nucleophile. researchgate.net Understanding the kinetics and rate-limiting steps of such additions is essential for controlling the outcome of reactions where this compound is used as a nucleophile. researchgate.net

Future mechanistic studies could focus on:

Asymmetric transformations: Developing catalytic systems for the enantioselective reaction of the thiol group.

Oxidative couplings: Exploring new metal-catalyzed or oxidant-mediated reactions to form disulfides or other sulfur-containing linkages.

Multi-component reactions: Investigating the participation of this compound in one-pot, multi-component reactions to build molecular complexity efficiently. A plausible mechanism for a three-component reaction involving a thiol, an amine, and an α-ketoaldehyde suggests the initial formation of an α-imino ketone, which is then attacked by the thiol. nih.gov

Emerging Applications in Specialized Fields of Organic Synthesis

The unique structural features of this compound and its derivatives make them valuable building blocks in various areas of organic synthesis. Their potential applications stem from the ability to introduce the sulfur-containing methoxyphenyl ethyl moiety into larger, more complex molecules.

Thioethers, which can be synthesized from the corresponding alcohol and thiols, are known to be important intermediates for creating compounds with biological activity, such as antibacterial and antifungal agents, as well as for use as antioxidants. beilstein-journals.orgnih.gov This suggests that this compound can serve as a key precursor in the synthesis of novel thioether derivatives with potential pharmaceutical or material science applications.

Furthermore, the development of odorless thiol derivatives is an active area of research, aiming to overcome the handling difficulties associated with volatile thiols. researchgate.net Derivatives of this compound could be designed to have lower volatility and odor while retaining the desired reactivity for applications in dealkylation reactions, Michael additions, and certain oxidation protocols. researchgate.net The participation of thiols in multicomponent reactions to generate complex structures like α-amino, α-thio ketones highlights their utility in creating diverse molecular libraries for drug discovery and other fields. nih.gov

Interdisciplinary Research Opportunities in Catalysis and Materials Science

The chemistry of this compound extends beyond traditional organic synthesis, offering exciting opportunities for interdisciplinary research, particularly in catalysis and materials science.

In the field of catalysis, research has shown the efficacy of amorphous solid acid catalysts, such as silica-alumina, in promoting reactions involving the 1-(4-methoxyphenyl)ethyl scaffold. beilstein-journals.orgd-nb.info This opens the door to designing and optimizing heterogeneous catalysts for reactions involving this compound. The use of solid catalysts offers advantages in terms of catalyst separation, reusability, and developing more sustainable chemical processes. The table below, derived from studies on the analogous alcohol, shows how different solid acids can catalyze thioether formation, indicating a promising research direction for thiol-based reactions. d-nb.info

Table 10.4.1: Thioether Synthesis from 1-(4-methoxyphenyl)ethanol and Benzyl (B1604629) Mercaptan using Various Solid Acid Catalysts d-nb.info

| Catalyst | Conversion (%) | Thioether Selectivity (%) | Styrene Selectivity (%) |

|---|---|---|---|

| None | 10 | 33 | 33 |

| SiAl 13 | 99 | 99 | <1 |

| SiZr 4.7 | 99 | 99 | <1 |

| SiTi 2.3 | 92 | 99 | <1 |

| SiAl 0.6 | 99 | 99 | <1 |

Reaction conditions and specific catalyst compositions can be found in the cited literature.

Furthermore, the development of novel catalyst systems, such as the Ni(II)/Lewis acid combination used for the oxidative coupling of thiols with phosphonates, presents another frontier. acs.org Applying such catalytic strategies to this compound could lead to new methods for synthesizing organophosphorus compounds containing the methoxyphenyl ethyl thioether moiety, which may have applications in materials science or as agrochemicals.

In materials science, the thiol group is well-known for its ability to bind to metal surfaces and to participate in the formation of self-assembled monolayers and polymers. The specific structure of this compound could be exploited to create functionalized surfaces or to synthesize novel polymers with tailored optical or electronic properties derived from the methoxyphenyl group.

常见问题

Q. Basic

- Nucleophilic Substitution : React 1-(4-Methoxyphenyl)ethyl halides (e.g., bromide) with sodium hydrosulfide (NaSH) in polar aprotic solvents (DMF or THF) at 0–25°C. Yield optimization requires stoichiometric control to minimize disulfide byproducts .

- Thioester Reduction : Reduce 1-(4-Methoxyphenyl)ethanone thioesters (e.g., with LiAlH4) under anhydrous conditions. Purity depends on rigorous exclusion of moisture to prevent hydrolysis .

Q. Advanced

- Phase-Transfer Catalysis (PTC) : Use PEG-400 or Aliquat 336 to mediate reactions between aqueous NaSH and organic-phase aryl halides, enhancing reaction rates and scalability while reducing solvent waste .

How can enantiomeric excess be achieved in the synthesis of chiral this compound?

Q. Advanced

- Biocatalytic Reduction : Employ engineered ketoreductases or P. crispum whole cells to asymmetrically reduce 1-(4-Methoxyphenyl)ethanone thioesters, achieving >90% ee. Substrate modification (e.g., thioester vs. ketone) must align with enzyme active-site compatibility .

- Chiral Auxiliaries : Use Ellman’s sulfinamide auxiliaries during C–S bond formation, followed by acid-mediated cleavage to recover enantiopure thiols .

What spectroscopic techniques are most effective for characterizing this thiol and identifying impurities?

Q. Basic

- ¹H/¹³C NMR : Methoxy protons resonate at δ ~3.8 ppm; thiol protons (δ ~1.4 ppm) may appear broad due to exchange. Aromatic signals (δ 6.8–7.4 ppm) confirm substitution patterns .

- IR Spectroscopy : S–H stretch (~2550 cm⁻¹) and C–S vibrations (~700 cm⁻¹) validate functional groups .

Q. Advanced

- HRMS : Detect molecular ions ([M+H]⁺) with <2 ppm accuracy. Monitor disulfide dimers (m/z 2M+2) to assess oxidative degradation .

What mechanistic insights explain the compound’s oxidative instability, and how can storage conditions mitigate degradation?

Q. Advanced

- Radical-Mediated Oxidation : The thiol group undergoes autoxidation via radical chain mechanisms, accelerated by light or trace metals (similar to hydroperoxide formation in methoxyphenyl ketones) .

- Stabilization : Add 0.1% BHT/EDTA, store under N₂ at –20°C in amber vials, and avoid protic solvents to suppress disulfide formation .

How do electronic effects of the 4-methoxyphenyl group influence reactivity in cross-coupling reactions?

Q. Advanced

- Reduced Nucleophilicity : The electron-donating methoxy group delocalizes thiolate lone pairs, requiring stronger bases (e.g., NaHMDS) to generate reactive intermediates in Pd-catalyzed couplings. Comparative studies with unsubstituted analogs show slower reaction kinetics .

What computational tools predict the thiol’s behavior in complex reaction systems?

Q. Advanced

- DFT Modeling : B3LYP/6-311+G(d,p) calculations predict sulfur-centered radical stability, guiding solvent and catalyst selection for free-radical reactions .

- Docking Studies : Screen biocatalysts using REAXYS metabolic databases to identify enzymes compatible with thioester substrates .

How can green chemistry principles be applied to large-scale synthesis?

Q. Advanced

- Solvent Reduction : PTC-mediated synthesis (e.g., PEG-400) minimizes solvent use by 40%, aligning with sustainability goals demonstrated in cyclohexanol derivative production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。